An In-depth Technical Guide to the Characterization of 1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6)
An In-depth Technical Guide to the Characterization of 1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(Piperidin-2-ylmethyl)piperidine is limited. This guide provides a comprehensive overview of its predicted characteristics and expected experimental findings based on data from analogous piperidine-containing compounds and established principles of chemical synthesis and analysis.
Introduction
1-(Piperidin-2-ylmethyl)piperidine is a disubstituted piperidine derivative with the chemical formula C₁₁H₂₂N₂. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active alkaloids.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, central nervous system, and antimicrobial effects.[3][4] This technical guide aims to provide a thorough characterization of 1-(Piperidin-2-ylmethyl)piperidine, covering its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic data, and potential for biological activity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(Piperidin-2-ylmethyl)piperidine. Most of these values are predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 81310-55-6 | [5] |
| Molecular Formula | C₁₁H₂₂N₂ | [5] |
| Molecular Weight | 182.31 g/mol | [6] |
| Appearance | Colorless liquid (Expected) | N/A |
| Boiling Point | 259.6 °C at 760 mmHg | [5] |
| Density | 0.941 g/cm³ | [5] |
| Flash Point | 95.7 °C | [5] |
| Refractive Index | 1.487 | [5] |
| LogP | 1.94 (Predicted) | [6] |
| Topological Polar Surface Area | 15.3 Ų | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Canonical SMILES | C1CCN(CC2CCCCN2)C1 | N/A |
| InChI | InChI=1S/C11H22N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h11-12H,1-10H2 | [5] |
| InChIKey | QYKGBJGIKHJGFR-UHFFFAOYSA-N | N/A |
Synthesis
A plausible and efficient method for the synthesis of 1-(Piperidin-2-ylmethyl)piperidine is via the reductive amination of 2-pyridinecarboxaldehyde with piperidine, followed by the hydrogenation of the resulting pyridyl-piperidine intermediate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(Piperidin-2-ylmethyl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-ylmethyl)piperidine
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To a stirred solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add piperidine (1.1 eq).
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Stir the mixture for 30 minutes at 0 °C.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-ylmethyl)piperidine.
Step 2: Synthesis of 1-(Piperidin-2-ylmethyl)piperidine
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Dissolve 1-(pyridin-2-ylmethyl)piperidine (1.0 eq) in ethanol or methanol (0.1 M) in a high-pressure reaction vessel.
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Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) or 5% Rhodium on Carbon (Rh/C) (5-10 mol%).
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Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
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Monitor the reaction by LC-MS to confirm the complete reduction of the pyridine ring.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-(piperidin-2-ylmethyl)piperidine. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
Spectroscopic Characterization (Expected)
The following sections detail the expected spectroscopic data for 1-(Piperidin-2-ylmethyl)piperidine based on the analysis of its structure and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show complex multiplets for the piperidine ring protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine CH₂ (aliphatic) | 1.3 - 1.7 | m | 12H |
| Piperidine CH₂ adjacent to N | 2.2 - 2.8 | m | 8H |
| Piperidine CH | 2.8 - 3.2 | m | 1H |
| NH (if protonated) | Broad singlet | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display signals corresponding to the eleven carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Piperidine C-3, C-4, C-5 | 24 - 28 |
| Piperidine C-2, C-6 | 45 - 55 |
| Methylene bridge (-CH₂-) | 55 - 65 |
| Piperidine C-2' | 58 - 68 |
| Piperidine C-3', C-4', C-5' | 24 - 28 |
| Piperidine C-6' | 45 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will likely be dominated by C-H and C-N stretching and bending vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| CH₂ Bend | 1440 - 1480 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 98 | [C₅H₁₀N-CH₂]⁺ (Loss of a piperidine ring) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |
Potential Biological Activity and Screening
While no specific biological activity has been reported for 1-(Piperidin-2-ylmethyl)piperidine, the piperidine scaffold is a key component in many biologically active compounds.[1][2] Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as anticancer agents, central nervous system drugs, and antimicrobials.[3][4]
Given the structural similarity to other pharmacologically active piperidines, a logical first step would be to screen 1-(Piperidin-2-ylmethyl)piperidine for activity in various biological assays.
General Biological Screening Workflow
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
Conclusion
This technical guide provides a comprehensive theoretical characterization of 1-(Piperidin-2-ylmethyl)piperidine (CAS 81310-55-6). While experimental data remains to be published, the information presented herein, based on the known properties of related piperidine compounds, offers a solid foundation for researchers and drug development professionals. The proposed synthetic route is practical, and the expected spectroscopic data provides a benchmark for future experimental validation. The diverse biological activities associated with the piperidine scaffold suggest that 1-(Piperidin-2-ylmethyl)piperidine may hold therapeutic potential, warranting further investigation through systematic biological screening.
References
- 1. 1-PIPERIDIN-2-YLMETHYL-PIPERIDINE | 81310-55-6 [chemicalbook.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. chemnet.com [chemnet.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]

